Phenyl [(4-methylphenyl)sulfanyl]methanesulfonate
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Overview
Description
Phenyl [(4-methylphenyl)sulfanyl]methanesulfonate is an organic compound that belongs to the class of aromatic sulfonates It is characterized by the presence of a phenyl group attached to a methanesulfonate moiety through a sulfanyl linkage with a 4-methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl [(4-methylphenyl)sulfanyl]methanesulfonate typically involves the reaction of phenyl methanesulfonate with 4-methylphenylthiol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Phenyl methanesulfonate+4-methylphenylthiol→Phenyl [(4-methylphenyl)sulfanyl]methanesulfonate
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and a base like triethylamine or sodium hydroxide is used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Phenyl [(4-methylphenyl)sulfanyl]methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Phenyl [(4-methylphenyl)sulfanyl]methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phenyl [(4-methylphenyl)sulfanyl]methanesulfonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzymatic activity or modulation of biochemical pathways.
Comparison with Similar Compounds
Phenyl [(4-methylphenyl)sulfanyl]methanesulfonate can be compared with other similar compounds such as:
Phenyl methanesulfonate: Lacks the 4-methylphenylsulfanyl group, making it less reactive in certain substitution reactions.
4-Methylphenyl methanesulfonate: Similar structure but without the phenylsulfanyl linkage, affecting its chemical properties and reactivity.
Phenyl [(4-methylphenyl)sulfonyl]methanesulfonate: Contains a sulfonyl group instead of a sulfanyl group, leading to different reactivity and applications.
Properties
CAS No. |
138373-08-7 |
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Molecular Formula |
C14H14O3S2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
phenyl (4-methylphenyl)sulfanylmethanesulfonate |
InChI |
InChI=1S/C14H14O3S2/c1-12-7-9-14(10-8-12)18-11-19(15,16)17-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
InChI Key |
CXQVSZWCVGJOPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCS(=O)(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
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